7-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as chlorophenyl, phenyl, and fluorophenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the chlorophenyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorophenyl and phenyl reagents.
Attachment of the fluorophenyl piperazine: This step involves the nucleophilic substitution reaction of the pyrrolopyrimidine intermediate with 4-fluorophenylpiperazine under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis
Properties
Molecular Formula |
C28H23ClFN5 |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H23ClFN5/c29-21-7-4-8-24(17-21)35-18-25(20-5-2-1-3-6-20)26-27(31-19-32-28(26)35)34-15-13-33(14-16-34)23-11-9-22(30)10-12-23/h1-12,17-19H,13-16H2 |
InChI Key |
XWMCSVPLRKKJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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